molecular formula C10H11F2N3S B11733016 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine CAS No. 1856074-58-2

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine

Cat. No.: B11733016
CAS No.: 1856074-58-2
M. Wt: 243.28 g/mol
InChI Key: RXUKRFQKKOVJJR-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a heterocyclic amine featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a methylamine moiety linked to a thiophen-2-ylmethyl group. This structure combines aromatic heterocycles (pyrazole and thiophene) with fluorinated and amine functionalities, which are often leveraged in medicinal chemistry for enhanced metabolic stability, solubility, and target binding .

Properties

CAS No.

1856074-58-2

Molecular Formula

C10H11F2N3S

Molecular Weight

243.28 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C10H11F2N3S/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2

InChI Key

RXUKRFQKKOVJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The thiophene ring is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

Biology

In biological research, the compound is utilized to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest potential applications in:

  • Anti-inflammatory Activity: Similar pyrazole derivatives have shown significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac sodium.
  • Anticancer Properties: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, making them potential candidates for drug development against various cancers .

Industrial Applications

The compound is also explored in industrial settings for:

  • Agrochemicals: Its unique chemical properties make it suitable for developing pesticides or herbicides.
  • Material Science: The compound's characteristics may be leveraged in creating advanced materials with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study evaluating various pyrazole derivatives reported that compounds with similar structural motifs exhibited significant anti-inflammatory effects. The IC50 values ranged from 54.65 μg/mL to 69.15 μg/mL.

Case Study 2: Anticancer Potential

Research focusing on pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. Compounds were tested against various cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Hybrids

Compound A : 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7)

  • Structural Differences : The pyrazole amine is at position 5 (vs. position 3 in the target compound), and the thiophene bears a 3-methyl group (vs. unsubstituted thiophen-2-yl in the target).
  • Physicochemical Properties :
    • Molecular Weight: 193.27 g/mol (vs. ~237.26 g/mol for the target, estimated from substituents).
    • Solubility: Higher lipophilicity due to the methyl group on thiophene .
  • Synthetic Route : Prepared via nucleophilic substitution or reductive amination, similar to methods in and .

Compound B : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine

  • Structural Differences : A pyridazine ring replaces the pyrazole’s methylamine linker, and the thiophene is directly attached to the pyrazole.

Fluorinated Pyrazole Derivatives

Compound C : {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine (CAS 1345510-66-8)

  • Structural Differences : Lacks the thiophen-2-ylmethyl group; instead, a methyl group is attached to the amine.
  • Key Properties :
    • Boiling Point: Predicted ~217.9°C (similar to the target due to shared difluoromethyl group) .
    • pKa: ~8.37 (amine protonation comparable to the target) .
  • Applications : Used as a building block in kinase inhibitors, highlighting the role of difluoromethyl in enhancing binding affinity .

Compound D : {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine (CAS 1006483-37-9)

  • Structural Differences : Trifluoromethyl (vs. difluoromethyl) at pyrazole position 3 and a branched ethylamine chain.
  • Electronic Effects : The stronger electron-withdrawing trifluoromethyl group may reduce nucleophilicity at the pyrazole ring compared to the target .

Amine-Substituted Analogues

Compound E : {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine (CAS 1856101-93-3)

  • Structural Differences : Propylamine substituent (vs. thiophen-2-ylmethylamine) increases lipophilicity (LogP ~2.1 vs. ~1.5 for the target).
  • Pharmacokinetic Implications : Enhanced membrane permeability but reduced aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Substituents (Pyrazole/Amine) LogP (Predicted) pKa (Amine)
Target Compound ~237.26 1-(difluoromethyl), 3-(thiophen-2-ylmethyl) 1.5 ~8.5
Compound A 193.27 5-amino, 1-(3-methylthiophen-2-yl) 1.8 7.9
Compound C 161.15 3-(methylamine), 1-(difluoromethyl) 0.9 8.37
Compound D 207.20 3-(trifluoromethyl), ethylamine 2.3 9.1

Research Findings and Trends

  • Fluorination Impact : Difluoromethyl groups balance electron withdrawal and metabolic stability better than trifluoromethyl, which often leads to excessive hydrophobicity .
  • Thiophene vs. Phenyl : Thiophene-containing analogues (e.g., Target Compound, Compound A) exhibit improved solubility in polar solvents compared to purely aromatic counterparts (e.g., Compound B) .
  • Amine Linker Flexibility : Flexible methylamine linkers (as in the Target Compound) enhance conformational adaptability for target binding, whereas rigid cores (e.g., pyridazine in Compound B) favor planar interactions .

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and thiophene groups. The general synthetic route can be summarized as follows:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the Difluoromethyl Group : This is accomplished via nucleophilic substitution using a difluoromethylating agent.
  • Formation of the Thiophene Ring : The thiophene structure is incorporated through cyclization reactions involving appropriate precursors.
  • Final Coupling : The pyrazole and thiophene units are coupled through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

The compound interacts with specific molecular targets, leading to alterations in enzyme activities or modulation of receptor signaling pathways. These interactions can result in various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, impacting signaling cascades associated with various physiological processes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of specific metabolic enzymes
Antimicrobial ActivityEffective against certain pathogens
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies

Several studies have reported on the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in infection control .
  • Anticancer Studies : Research indicated that pyrazole derivatives could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .
  • Gonadotropin-Releasing Hormone (GnRH) Antagonism : Another related study highlighted the effectiveness of similar compounds as GnRH antagonists, which could be beneficial in treating hormone-dependent cancers .

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